molecular formula C6H5N3O B041039 pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 159326-71-3

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B041039
M. Wt: 135.12 g/mol
InChI Key: VYEHSYWBLDTUHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones has evolved over time, demonstrating the adaptability and ingenuity of synthetic chemistry in accessing this complex scaffold. One notable approach includes the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, offering a practical alternative to previous methods (Son & Park, 2016). Additionally, a diversity-oriented synthesis strategy employing copper-promoted two-step one-pot reactions from chromenone derivatives highlights the efficiency and creativity in constructing this heterocycle (Xiang et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives plays a crucial role in their biological activity. Structural variations, such as the introduction of different substituents, have been explored to enhance cytotoxic activity against various cancer cell lines, showcasing the importance of molecular architecture in medicinal applications (Li et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones is influenced by its unique structure, enabling a range of chemical transformations. For instance, regio- and diastereoselective 1,3-dipolar cycloadditions have been employed to yield polysubstituted pyrrolotriazines, demonstrating the scaffold's versatility in synthetic chemistry (Galeta et al., 2022).

Physical Properties Analysis

While specific studies on the physical properties of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives are limited in the literature accessed, the compound's solubility, melting point, and other physical characteristics would be intrinsic to its synthesis methods and subsequent applications in drug design and development.

Chemical Properties Analysis

The chemical properties of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, including its reactivity and stability, are foundational to its utility as a pharmaceutical scaffold. The ability to undergo diverse chemical reactions and the introduction of various functional groups highlight its potential as a versatile building block in organic synthesis and medicinal chemistry.

For further exploration and detailed insights into the science behind pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, including its synthesis, molecular structure, and applications in drug discovery, the following references provide comprehensive information:

Scientific Research Applications

  • Growth Factor Receptor Inhibition : Compounds derived from pyrrolo[2,1-f][1,2,4]triazines have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1), which are key targets in cancer therapy (Borzilleri et al., 2005).

  • Antiviral Drug Production : This compound is a crucial regulatory starting material in the synthesis of the antiviral drug remdesivir, highlighting its significance in responding to viral outbreaks (Roy et al., 2021).

  • Cancer Treatment : Pyrrolo[2,1-f][1,2,4]triazine scaffolds have led to the discovery of advanced leads for anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity, offering potential new avenues for cancer treatment (Ott et al., 2011).

  • Anti-Proliferative Activity : Derivatives of pyrrolo[2,1-f][1,2,4]triazine have shown inhibitory effects on the growth of various cancer cell lines, suggesting their potential use in cancer therapy (Diana et al., 2002).

  • Anti-Inflammatory Properties : These compounds have also been found to be effective in models of acute and chronic inflammation, providing insights into their potential therapeutic applications in inflammatory diseases (Hynes et al., 2008).

  • Inhibitors of Tyrosine Kinase Activity : The pyrrolo[2,1-f][1,2,4]triazine nucleus is an effective kinase inhibitor template, particularly in inhibiting the tyrosine kinase activity of EGFR and VEGFR-2, which are crucial in cancer cell signaling (Hunt et al., 2004).

Safety And Hazards

Pyrrolo[2,1-f][1,2,4]triazin-4-amine may cause an allergic skin reaction and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazin-4-amine has shown promising potential in drug research due to its versatility and wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists .

properties

IUPAC Name

3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEHSYWBLDTUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438799
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS RN

159326-71-3
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159326-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Y Chen, H Xiang, C Tan, Y Xie, C Yang - Tetrahedron, 2013 - Elsevier
An efficient tandem method for the annulation of 1-amino-1H-pyrrole-2-amides with various substituted benzaldehydes, heteroaryl aldehydes, alkyl aldehydes or even acetals, promoted …
Number of citations: 12 www.sciencedirect.com
T Saito, T Obitsu, H Kohno, I Sugimoto… - Bioorganic & medicinal …, 2012 - Elsevier
To identify structurally novel corticotropin-releasing factor 1 (CRF 1 ) receptor antagonists, a series of bicyclic core analogs pyrrolo[1,2-b]pyridazines and pyrrolo[2,1-f]triazin-4(3H)-ones, …
Number of citations: 19 www.sciencedirect.com
GS Rai, JJ Maru - Chemistry of Heterocyclic Compounds, 2020 - Springer
This review summarizes diverse synthetic protocols for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives, covering literature sources from the past two decades. For effective …
Number of citations: 14 link.springer.com
JT Hunt, T Mitt, R Borzilleri, J Gullo-Brown… - Journal of medicinal …, 2004 - ACS Publications
The pyrrolo[2,1-f][1,2,4]triazine nucleus was identified as a novel kinase inhibitor template which effectively mimics the well-known quinazoline kinase inhibitor scaffold. Attachment of a 4…
Number of citations: 145 pubs.acs.org
H Xiang, Y Chen, Q He, Y Xie, C Yang - RSC advances, 2013 - pubs.rsc.org
A diversity-oriented approach to construct 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives via copper-promoted two-step one pot reactions from chromenone …
Number of citations: 37 pubs.rsc.org
E Kuzu, B Kuzu - Chemistry of Heterocyclic Compounds, 2023 - Springer
In this study, a new tandem method was developed for the synthesis of thiazole-substituted pyrrolo [1, 2-d][1, 2, 4] triazin-4 (3H)-one derivatives. The method consists of a tandem …
Number of citations: 1 link.springer.com
RM Borzilleri, X Zheng, L Qian, C Ellis… - Journal of medicinal …, 2005 - ACS Publications
A series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines was identified as potent and selective inhibitors of the tyrosine kinase activity of the …
Number of citations: 74 pubs.acs.org
T Ge, JC Cintrat - Pharmaceuticals, 2021 - mdpi.com
Heterocyclic amino derivatives have been extensively synthesized and validated as potent bioactive compounds, and nowadays, numerous marketed drugs share these scaffolds, from …
Number of citations: 1 www.mdpi.com
H Jia, G Dai, W Su, K Xiao, J Weng… - Journal of Medicinal …, 2019 - ACS Publications
An electronic density model was developed and used to identify a novel pyrrolotriazinone replacement for a quinazolinone, a commonly used moiety to impart selectivity in inhibitors for …
Number of citations: 30 pubs.acs.org
L Zheng, ZZ Zhou - European Journal of Medicinal Chemistry, 2023 - Elsevier
Cyclic nucleotide phosphodiesterase 9 (PDE9), a specifically hydrolytic enzyme with the highest affinity for cyclic guanosine monophosphate (cGMP) among the phosphodiesterases …
Number of citations: 3 www.sciencedirect.com

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